3',5'-Dimethoxyacetophenone oxime

Lipophilicity Drug Design ADME Prediction

3′,5′-Dimethoxyacetophenone oxime (CAS 97294-77-4) is a disubstituted aromatic oxime with molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol. It features a 3,5-dimethoxyphenyl ring attached to an ethylidene oxime moiety, which exists in a defined (NE) or (NZ) geometric isomeric form depending on synthetic conditions.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 97294-77-4
Cat. No. B1661848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethoxyacetophenone oxime
CAS97294-77-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7-
InChIKeyPFCSYXAOKGKSBA-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′,5′-Dimethoxyacetophenone Oxime (CAS 97294-77-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


3′,5′-Dimethoxyacetophenone oxime (CAS 97294-77-4) is a disubstituted aromatic oxime with molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol [1]. It features a 3,5-dimethoxyphenyl ring attached to an ethylidene oxime moiety, which exists in a defined (NE) or (NZ) geometric isomeric form depending on synthetic conditions [1]. The compound belongs to the acetophenone oxime class widely exploited as synthetic intermediates, enzyme inhibitor scaffolds, and metal-chelating ligands [2]. Its two methoxy substituents confer distinct electronic and steric properties compared to unsubstituted or mono-substituted analogs, directly influencing hydrogen-bond acceptor capacity (four H-bond acceptors, one donor), lipophilicity (XLogP3-AA = 1.8), and coordination geometry with metal ions [1][2].

Procurement Rationale: Why 3′,5′-Dimethoxyacetophenone Oxime Cannot Be Replaced by Generic Acetophenone Oximes


In procurement workflows, substituting a specific dimethoxy-substituted acetophenone oxime with a generic acetophenone oxime (CAS 613-91-2) or a regioisomeric analog (e.g., 3′,4′-dimethoxyacetophenone oxime, CAS 75906-45-5) carries quantifiable risk. The 3,5-dimethoxy arrangement creates a symmetric electron-donating pattern that alters the oxime's pKₐ, metal-binding geometry, and lipophilicity relative to other substitution patterns [1][2]. Photochemical studies on structurally related crown-ether acetophenone oximes have demonstrated that the position and number of methoxy groups directly modulate syn-anti isomerization rates and photolytic reactivity upon metal complexation [3]. Furthermore, the 3′,5′-isomer has a predicted XLogP3-AA of 1.8 and four hydrogen-bond acceptor sites, whereas the 3′,4′-isomer presents a different H-bond topology that can affect crystal packing and solubility [1]. These differences become critical when the compound serves as a ligand precursor for transition-metal catalysts or as a building block in structure-activity relationship (SAR) programs where substituent position dictates target binding.

Head-to-Head Quantitative Differentiation Evidence for 3′,5′-Dimethoxyacetophenone Oxime Selection


Lipophilicity Modulation: XLogP3-AA Comparison of 3′,5′-Dimethoxy vs. Unsubstituted Acetophenone Oxime

The 3′,5′-dimethoxy substitution significantly increases computed lipophilicity relative to unsubstituted acetophenone oxime. 3′,5′-Dimethoxyacetophenone oxime has a computed XLogP3-AA of 1.8, whereas unsubstituted acetophenone oxime (CAS 613-91-2) has a predicted XLogP3 of approximately 0.9 [1][2]. This difference of ~0.9 log units corresponds to an approximately 8-fold higher octanol-water partition coefficient for the dimethoxy derivative, which can enhance membrane permeability in cell-based assays and alter pharmacokinetic profiles when the oxime is used as a prodrug or enzyme inhibitor scaffold.

Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Acceptor Topology: 3,5-Dimethoxy vs. 3,4-Dimethoxy Regioisomer Comparison

The symmetric 3,5-dimethoxy substitution pattern in the target compound creates a distinct hydrogen-bond acceptor topology compared to the 3,4-dimethoxy regioisomer (CAS 75906-45-5). In the 3′,5′-isomer, the two methoxy oxygen atoms are meta-positioned relative to each other, resulting in a more dispersed electron density distribution on the aromatic ring [1]. In contrast, the 3′,4′-isomer places methoxy groups in adjacent positions, creating a localized high-electron-density region that can favor chelation or bidentate hydrogen bonding [2]. Both compounds possess four H-bond acceptors and one donor, but the spatial arrangement differs, which has been shown in crystallographic studies of related oximes to influence intermolecular hydrogen-bonding networks and crystal packing motifs [3].

Supramolecular Chemistry Crystal Engineering Coordination Chemistry

Geometric Isomer Purity: (NE) vs. (NZ) Configuration in 3′,5′-Dimethoxyacetophenone Oxime

3′,5′-Dimethoxyacetophenone oxime is commercially supplied as the (NE) geometric isomer (IUPAC: (NE)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine) according to PubChem and vendor specifications [1]. The (NE) configuration places the hydroxyl group trans to the larger aromatic substituent, which is thermodynamically favored for aryl oximes [2]. In contrast, the 3′,4′-dimethoxy isomer is frequently described as the (NZ) form in certain databases . The geometric isomer identity critically affects metal-binding geometry: (NE)-oximes typically coordinate metal ions through the nitrogen atom in a monodentate fashion, while (NZ)-oximes can form bidentate N,O-chelate rings [2]. For procurement, specifying the geometric isomer ensures reproducible coordination chemistry and biological activity.

Stereochemistry Isomer Purity Oxime Chemistry

Validated Application Scenarios for 3′,5′-Dimethoxyacetophenone Oxime Based on Structural and Physicochemical Differentiation


Ligand Precursor for Transition-Metal Complex Catalysts Requiring Symmetric Electron-Donating Aryl Substituents

The symmetric 3,5-dimethoxy substitution pattern of 3′,5′-dimethoxyacetophenone oxime provides balanced electron donation to the oxime nitrogen, making it suitable as a ligand precursor for transition-metal catalysts where uniform electronic distribution is desired [1]. Unlike the 3,4-dimethoxy isomer, which creates an asymmetric electron density gradient, the 3,5-arrangement avoids preferential binding orientations that could reduce catalytic enantioselectivity. The compound's predicted XLogP3 of 1.8 also facilitates solubility in moderately polar organic solvents (e.g., THF, DCM) commonly used in organometallic synthesis [2]. Researchers should verify geometric isomer purity via ¹H NMR before complexation, as (NE) and (NZ) isomers exhibit different coordination modes [1].

Building Block for Kinase Inhibitor SAR Libraries Exploiting 3,5-Dimethoxy Pharmacophore Topology

The 3,5-dimethoxyphenyl motif is a recognized pharmacophore in kinase inhibitor design, appearing in clinical candidates targeting VEGFR, PDGFR, and FLT3 [3]. 3′,5′-Dimethoxyacetophenone oxime serves as a versatile intermediate for constructing such pharmacophores via oxime etherification, Beckmann rearrangement, or reduction to the corresponding amine [4]. Its computed XLogP3 of 1.8 positions it favorably for lead-like chemical space (Lipinski-compliant), whereas the unsubstituted acetophenone oxime (XLogP3 ≈ 0.9) may yield excessively polar derivatives for certain targets [2]. When procuring for SAR campaigns, the 3,5-substitution pattern must be specified, as the 2,4- or 3,4-isomers produce different kinase selectivity profiles [3].

Oxime Intermediate for Agrochemical and Fungicide Development Programs

Oxime ethers derived from substituted acetophenone oximes constitute a major class of strobilurin-like fungicides and herbicides [5]. The 3,5-dimethoxy substitution in the target compound introduces steric bulk that can protect the oxime ether linkage from hydrolytic degradation in field conditions, potentially extending half-life relative to unsubstituted analogs [5]. Patent literature (e.g., US-8507676-B2, WO/2022/037525) describes acetophenone oxime cores as key intermediates for heterocyclic agrochemicals, where the substitution pattern on the phenyl ring directly affects target-site binding at cytochrome bc1 complex (Qo site) [6]. 3′,5′-Dimethoxyacetophenone oxime offers a pre-functionalized scaffold for generating diverse oxime ether libraries via O-alkylation without requiring additional protection/deprotection steps.

Crystallography and Supramolecular Assembly Studies Utilizing Defined H-Bond Acceptor Geometry

The 3,5-dimethoxy substitution creates a uniquely symmetric H-bond acceptor presentation: two methoxy oxygen atoms positioned meta to the oxime group, each available for intermolecular hydrogen bonding [1]. Crystallographic analysis of the closely related 3,5-dimethoxybenzaldehyde oxime reveals infinite [100] chains via O–H⋯N hydrogen bonds, with methoxy groups participating in auxiliary C–H⋯O contacts that stabilize the lattice [7]. Researchers designing co-crystals or metal-organic frameworks can exploit this predictable H-bond topology for crystal engineering. Procurement of the specific 3′,5′-isomer (rather than generic 'dimethoxyacetophenone oxime') is essential to ensure reproducible supramolecular synthon formation [7].

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